molecular formula C12H18O B14214793 (3S)-4-Ethenylidenedec-1-YN-3-OL CAS No. 651020-65-4

(3S)-4-Ethenylidenedec-1-YN-3-OL

Cat. No.: B14214793
CAS No.: 651020-65-4
M. Wt: 178.27 g/mol
InChI Key: AFXPBEMTURREOC-LBPRGKRZSA-N
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Description

(3S)-4-Ethenylidenedec-1-YN-3-OL is an organic compound with a unique structure that includes both an alkyne and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne is reacted with a suitable catalyst to form the desired product. Another method involves the use of a Grignard reagent, where an alkyl or aryl magnesium halide is reacted with an aldehyde or ketone to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Ethenylidenedec-1-YN-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

(3S)-4-Ethenylidenedec-1-YN-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-4-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-Ethenylidenedec-1-YN-3-OL: Unique due to its specific stereochemistry and functional groups.

    (3S)-4-Ethenylidenedec-1-YN-2-OL: Similar structure but with a different position of the hydroxyl group.

    (3S)-4-Ethenylidenedec-1-YN-3-ONE: Similar structure but with a ketone group instead of an alcohol.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an alkyne and an alcohol functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

651020-65-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h3,12-13H,2,4,7-10H2,1H3/t12-/m0/s1

InChI Key

AFXPBEMTURREOC-LBPRGKRZSA-N

Isomeric SMILES

CCCCCCC(=C=C)[C@H](C#C)O

Canonical SMILES

CCCCCCC(=C=C)C(C#C)O

Origin of Product

United States

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